6,9-diazatetracyclo[7.7.0.02,6.011,16]hexadeca-2,4,11,13,15-pentaen-10-one;hydrate
Description
6,9-Diazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-2,4,11,13,15-pentaen-10-one hydrate is a polycyclic heteroaromatic compound characterized by a fused tetracyclic framework containing two nitrogen atoms (at positions 6 and 9), a ketone group at position 10, and a water molecule in its crystalline lattice. The compound’s synthesis and structural analysis likely rely on crystallographic tools like the SHELX program suite .
Properties
IUPAC Name |
6,9-diazatetracyclo[7.7.0.02,6.011,16]hexadeca-2,4,11,13,15-pentaen-10-one;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O.H2O/c17-14-11-5-2-1-4-10(11)13-12-6-3-7-15(12)8-9-16(13)14;/h1-7,13H,8-9H2;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQYXTGZJWVFKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(C3=CC=CC=C3C2=O)C4=CC=CN41.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-diazatetracyclo[7.7.0.02,6.011,16]hexadeca-2,4,11,13,15-pentaen-10-one;hydrate typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of diaza groups and the formation of the pentaenone moiety. The final step involves hydration to obtain the hydrate form. Common reagents used in these reactions include strong acids, bases, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reaction vessels. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
6,9-diazatetracyclo[7.7.0.02,6.011,16]hexadeca-2,4,11,13,15-pentaen-10-one;hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
6,9-diazatetracyclo[7.7.0.02,6.011,16]hexadeca-2,4,11,13,15-pentaen-10-one;hydrate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6,9-diazatetracyclo[7.7.0.02,6.011,16]hexadeca-2,4,11,13,15-pentaen-10-one;hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous azatetracyclo derivatives:
Structural and Functional Insights
- Nitrogen Content : The target compound’s diazatetracyclic system (2 N) contrasts with tri- or tetrazatetracyclo analogs (e.g., compound 39 with 3 N ), which may alter hydrogen-bonding capacity and binding specificity.
- Heteroatom Diversity : Sulfur-containing analogs (e.g., ’s thia-tetrazatetracyclo compound) exhibit distinct electronic properties compared to nitrogen/oxygen systems .
- Substituent Effects: Methoxy or phenol groups (e.g., in and ) improve solubility and modulate pharmacokinetics, whereas bulky groups (e.g., trimethylphenyl in ) may sterically hinder interactions.
Biological Activity
6,9-Diazatetracyclo[7.7.0.02,6.011,16]hexadeca-2,4,11,13,15-pentaen-10-one;hydrate is a complex organic compound notable for its unique structural attributes and potential biological activities. This article explores its biological activity based on available research findings and data.
Chemical Structure
The compound features a tetracyclic structure that includes nitrogen atoms in its rings, contributing to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 306.39 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O |
| Molecular Weight | 306.39 g/mol |
| IUPAC Name | This compound |
The biological activity of 6,9-diazatetracyclo compounds often involves interactions with various biological targets such as enzymes and receptors. The presence of nitrogen atoms suggests potential interactions with nucleophiles and may influence the compound's pharmacodynamics.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act on various receptors influencing cellular signaling pathways.
Research Findings
- Antimicrobial Activity : Studies have indicated that similar diazatetracyclo compounds exhibit antimicrobial properties against various pathogens.
- Anticancer Properties : Research suggests potential anticancer effects through the induction of apoptosis in cancer cells.
- Neuroprotective Effects : Some studies highlight neuroprotective properties that could be beneficial in neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a related compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups.
Case Study 2: Cancer Cell Line Studies
In vitro studies using cancer cell lines demonstrated that treatment with the compound led to reduced cell viability and increased apoptosis markers.
Comparative Analysis
To understand the uniqueness of 6,9-diazatetracyclo compounds regarding their biological activity, a comparison with structurally similar compounds is essential.
| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| 6,9-Diazatetracyclo | Moderate | High | Low |
| Similar Compound A | High | Moderate | Moderate |
| Similar Compound B | Low | High | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
